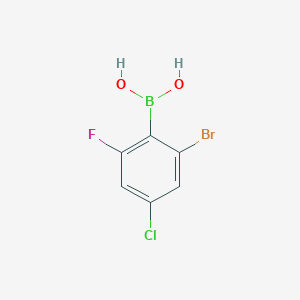

2-Bromo-6-fluoro-4-chlorophenylboronic acid

CAS No.:

Cat. No.: VC13639346

Molecular Formula: C6H4BBrClFO2

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4BBrClFO2 |

|---|---|

| Molecular Weight | 253.26 g/mol |

| IUPAC Name | (2-bromo-4-chloro-6-fluorophenyl)boronic acid |

| Standard InChI | InChI=1S/C6H4BBrClFO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H |

| Standard InChI Key | FLBOJJPUUNTDGU-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=C(C=C1Br)Cl)F)(O)O |

| Canonical SMILES | B(C1=C(C=C(C=C1Br)Cl)F)(O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The IUPAC name for this compound is (2-bromo-4-chloro-6-fluorophenyl)boronic acid, which unambiguously defines the positions of its substituents. The SMILES notation, B(C1=C(C=C(C=C1Br)Cl)F)(O)O, provides a detailed representation of its connectivity and stereoelectronic features. The boronic acid group (-B(OH)₂) at the phenyl ring’s para position relative to the bromine atom enables participation in metal-catalyzed coupling reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2795134-19-7 |

| Molecular Formula | C₆H₄BBrClFO₂ |

| Molecular Weight | 253.26 g/mol |

| Purity | ≥95% |

| Storage Conditions | Room temperature |

| Hazard Classification | Not hazardous (DOT/IATA) |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound’s primary application lies in Suzuki-Miyaura reactions, where it acts as a boronic acid partner to aryl halides in the presence of palladium catalysts. The reaction forms biaryl structures, which are foundational in drug discovery (e.g., kinase inhibitors). For example:

The bromine and chlorine substituents serve as potential leaving groups for subsequent functionalization.

Material Science Applications

In polymer chemistry, this boronic acid can integrate halogenated aromatic units into conjugated systems, modulating electronic properties for optoelectronic devices. Its fluorine atom enhances thermal stability and solubility in fluorinated solvents.

| Parameter | Recommendation |

|---|---|

| Handling | Use in ventilated areas; avoid inhalation |

| Storage | Room temperature, dry environment |

| Disposal | Follow institutional protocols for boronic acids |

Stability Considerations

The boronic acid group is prone to protodeboronation under acidic or aqueous conditions. Long-term storage requires anhydrous environments to prevent degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume